Isofagomine D-Tartrate
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Overview
Description
Isofagomine (D-tartrate) is a chemical compound known for its role as a competitive inhibitor of human lysosomal β-glucosidase. This compound has been studied extensively for its potential therapeutic applications, particularly in the context of Gaucher disease, a lysosomal storage disorder .
Mechanism of Action
Target of Action
Isofagomine D-Tartrate primarily targets the human lysosomal enzyme β-glucosidase . This enzyme plays a crucial role in the metabolization of glucocerebroside . In individuals with Gaucher’s disease, β-glucosidase is misfolded due to various mutations, one of which is called N370S .
Mode of Action
This compound is a competitive inhibitor of β-glucosidase . It interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone . This interaction stabilizes and promotes the folding of the enzyme, thereby increasing the amount of β-glucosidase .
Biochemical Pathways
The compound selectively binds to the N370S glucocerebrosidase, restoring its correct conformation and enhancing its activity about threefold . This results in an increase in lysosomal β-glucosidase activity, particularly noted within mutant N370S Gaucher fibroblasts .
Pharmacokinetics
Its solubility has been reported in dmso and pbs (ph 72) , which could potentially influence its bioavailability.
Result of Action
The action of this compound leads to an increase in lysosomal β-glucosidase activity by 2- to 3-fold in mutant N370S Gaucher fibroblasts . This compound has been studied in the context of Gaucher disease, a lysosomal storage disorder resulting from substantial deficiency of β-glucosidase .
Action Environment
It’s worth noting that the compound’s interaction with the catalytic pocket of β-glucosidase suggests that changes in the cellular environment could potentially affect its action .
Preparation Methods
Isofagomine (D-tartrate) can be synthesized through various chemical routes. One common method involves the reaction of isofagomine with tartaric acid to form the tartrate salt. The reaction conditions typically include the use of solvents such as ethanol and water in a 1:1 ratio . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Isofagomine (D-tartrate) undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Isofagomine (D-tartrate) can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isofagomine (D-tartrate) has a wide range of scientific research applications:
Comparison with Similar Compounds
Isofagomine (D-tartrate) is unique in its high specificity and affinity for β-glucosidase. Similar compounds include:
Miglustat: Another compound used in the treatment of Gaucher disease, but with a different mechanism of action.
Isofagomine (D-tartrate) stands out due to its ability to significantly increase the activity of β-glucosidase in mutant Gaucher fibroblasts .
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBPPCHRAVUQMC-AWUBODBRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80919444 |
Source
|
Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919364-56-0 |
Source
|
Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of Isofagomine D-Tartrate in the study on Rottlerin's effects on lipid metabolism?
A: this compound served as a crucial tool to investigate the mechanism behind Rottlerin's influence on lipid reduction within cells []. This compound acts as a potent inhibitor of β-glucosidase, an enzyme involved in the breakdown of specific lipids called glycosphingolipids.
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